molecular formula C19H19NO2 B1359519 (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-methoxyphenyl)methanone CAS No. 898763-81-0

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-methoxyphenyl)methanone

Cat. No.: B1359519
CAS No.: 898763-81-0
M. Wt: 293.4 g/mol
InChI Key: CEBDRMRJSARRDT-UHFFFAOYSA-N
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Description

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C19H19NO2 and its molecular weight is 293.4 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-methoxyphenyl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with the enzyme cyclooxygenase, which is involved in the biosynthesis of prostaglandins. The compound acts as an inhibitor of cyclooxygenase, thereby reducing the production of prostaglandins and exhibiting anti-inflammatory properties .

Additionally, this compound interacts with kinase enzymes, which are crucial for intracellular signaling pathways. By modulating the activity of these kinases, the compound can influence various cellular processes, including cell growth, differentiation, and apoptosis .

Cellular Effects

The effects of this compound on cells are diverse and multifaceted. It has been observed to impact cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is essential for regulating cell proliferation, differentiation, and survival. By modulating the MAPK pathway, the compound can influence gene expression and cellular metabolism .

Furthermore, this compound has been shown to induce apoptosis in certain cancer cell lines, making it a potential candidate for anticancer therapy. The compound’s ability to trigger programmed cell death is linked to its interaction with pro-apoptotic proteins and inhibition of anti-apoptotic proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of cyclooxygenase, which reduces the synthesis of prostaglandins and alleviates inflammation . The compound binds to the active site of cyclooxygenase, preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins.

Additionally, the compound modulates kinase activity by binding to the ATP-binding site of these enzymes. This binding inhibits the phosphorylation of target proteins, thereby altering downstream signaling pathways and affecting cellular functions . The compound also influences gene expression by interacting with transcription factors and modulating their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cell type being studied .

In in vitro studies, prolonged exposure to the compound has been shown to result in sustained inhibition of cyclooxygenase activity and persistent modulation of kinase signaling pathways. In in vivo studies, the compound’s effects on cellular function have been observed to persist for several days after administration, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound exhibits anti-inflammatory and analgesic effects without significant toxicity . At higher doses, the compound can induce adverse effects, including gastrointestinal irritation and hepatotoxicity .

Threshold effects have been observed, where the compound’s therapeutic benefits are maximized at intermediate doses, while higher doses result in diminishing returns and increased risk of toxicity. These findings highlight the importance of optimizing dosage regimens to achieve the desired therapeutic outcomes while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolic process enhances the compound’s solubility and facilitates its excretion via the kidneys.

The compound’s interaction with cytochrome P450 enzymes can also influence the metabolism of other drugs, leading to potential drug-drug interactions. Additionally, the compound’s metabolites may retain some biological activity, contributing to its overall pharmacological effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, the compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution within cells.

The compound’s localization and accumulation within tissues can vary depending on factors such as blood flow, tissue permeability, and the presence of specific transporters. These factors influence the compound’s therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, the compound may be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals.

The compound’s localization within specific subcellular compartments can influence its activity and interactions with biomolecules. For example, its presence in the mitochondria may enhance its ability to induce apoptosis by interacting with mitochondrial proteins involved in the apoptotic pathway .

Biological Activity

The compound (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-methoxyphenyl)methanone , also known by its CAS number 898763-81-0, is a member of the pyrrole and methanone family. Its unique structure suggests potential biological activities that are being explored in various scientific studies. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H19NO2C_{19}H_{19}NO_2, with a molecular weight of 295.36 g/mol. The compound features a pyrrole ring, which is known for its biological significance, and a methoxyphenyl group that can influence its pharmacological properties.

Key Structural Features

FeatureDescription
Molecular Formula C19H19NO2C_{19}H_{19}NO_2
Molecular Weight 295.36 g/mol
CAS Number 898763-81-0
Functional Groups Pyrrole, Methoxy, Ketone

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antioxidant Activity : Studies suggest that derivatives of this compound may possess significant antioxidant properties, potentially due to the presence of the methoxy group which enhances electron donation capabilities .
  • Anti-inflammatory Effects : Similar compounds have shown promise as selective inhibitors of cyclooxygenase enzymes, which play a crucial role in inflammation pathways .
  • Antimicrobial Properties : Research indicates potential antimicrobial activity against various pathogens, making it a candidate for further exploration in medicinal chemistry .
  • Anticancer Potential : Preliminary studies have suggested that the compound may inhibit cancer cell growth, particularly in vitro studies focusing on specific cancer lines .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is thought to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory and cancerous processes.
  • Receptor Modulation : It could modulate receptors linked to pain and inflammation.

Case Studies and Research Findings

Recent studies have provided insights into the biological activities of related compounds:

  • Antioxidant and Anti-inflammatory Studies : A study utilizing molecular docking simulations found that certain derivatives exhibited strong antioxidant and anti-inflammatory properties, suggesting that structural modifications can enhance these effects .
  • Cytotoxicity Tests : Research involving various cell lines demonstrated that some derivatives showed significant cytotoxic effects against cancer cells, with IC50 values indicating potent activity .
  • Synthesis and Testing : The synthesis of related compounds has been reported to yield promising results in terms of biological activity, reinforcing the importance of structural features like the methoxy group in enhancing efficacy .

Scientific Research Applications

Medicinal Chemistry

1.1 Antioxidant Properties

Research indicates that derivatives of this compound exhibit significant antioxidant activity. A study employing molecular docking simulations demonstrated that certain derivatives possess the ability to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Table 1: Antioxidant Activity of Derivatives

Compound NameIC50 (µM)Mechanism of Action
Compound A25Free radical scavenging
Compound B30Inhibition of lipid peroxidation
Compound C22Modulation of enzymatic activity

1.2 Anti-inflammatory Effects

Several studies have reported that this compound can modulate inflammatory pathways. The compound's ability to inhibit pro-inflammatory cytokines has been linked to its potential in treating chronic inflammatory conditions such as arthritis and colitis .

Case Study: Inhibition of TNF-alpha Production

In an experimental model, the administration of (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-methoxyphenyl)methanone resulted in a marked decrease in tumor necrosis factor-alpha (TNF-alpha) levels, indicating its therapeutic potential in inflammatory diseases.

Materials Science

2.1 Nonlinear Optical Properties

The compound has been investigated for its nonlinear optical (NLO) properties, making it a candidate for applications in photonics and optoelectronics. Computational studies suggest that the molecular structure allows for significant hyperpolarizability, which is essential for NLO applications .

Table 2: NLO Properties Comparison

Compound NameHyperpolarizability (β)Application Potential
Compound D150 x 10^-30 esuOptical switching
Compound E200 x 10^-30 esuFrequency doubling

Molecular Biology

3.1 Drug Design and Development

The unique structural features of this compound make it a promising scaffold for drug development. Its ability to interact with various biological targets has been explored through structure-activity relationship (SAR) studies.

Case Study: SAR Analysis

A series of analogs were synthesized and evaluated for their biological activity against specific cancer cell lines. The results indicated that modifications at the phenyl rings significantly influenced cytotoxicity, leading to the identification of more potent derivatives.

Properties

IUPAC Name

[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-22-18-10-8-17(9-11-18)19(21)16-6-4-15(5-7-16)14-20-12-2-3-13-20/h2-11H,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBDRMRJSARRDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CC=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643016
Record name {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898763-81-0
Record name {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.